molecular formula C14H10O2 B1199322 Phenanthrene-3,4-diol CAS No. 478-71-7

Phenanthrene-3,4-diol

Cat. No. B1199322
CAS RN: 478-71-7
M. Wt: 210.23 g/mol
InChI Key: RLZZZVKAURTHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenanthrene-3,4-diol is a phenanthrenediol. It has a role as a mouse metabolite.

Scientific Research Applications

Phenanthrene Degradation and Metabolic Pathways

  • Biodegradation in Arthrobacter sp. : Phenanthrene-3,4-diol is involved in the degradation pathways of phenanthrene, a polycyclic aromatic hydrocarbon (PAH), by certain bacteria like Arthrobacter sp. This process involves initial dioxygenation at various carbon positions, predominantly at 3,4-C positions, followed by meta-cleavage (Seo et al., 2006).

  • Metabolites in PAH Degradation : Sinorhizobium sp. C4 also utilizes phenanthrene-3,4-diol in its metabolic pathways for the degradation of phenanthrene. This process includes dioxygenation and subsequent transformations leading to various metabolites (Keum et al., 2005).

Biochemical Analysis and Biomarkers

  • Analysis of Phenanthrols : Studies on the analysis of phenanthrols in human urine, which are metabolites of phenanthrene, including phenanthrene-3,4-diol, have been conducted. These analyses are used in carcinogen metabolite phenotyping to understand individual metabolic responses to PAH exposure (Carmella et al., 2004).

Pharmacological and Toxicological Studies

  • Cytotoxic and Anti-inflammatory Activities : Phenanthrene derivatives, including phenanthrene-3,4-diol, have been studied for their cytotoxic and anti-inflammatory activities. These compounds, isolated from various plants, show potential in treating various diseases (Ma et al., 2016).

  • Toxicity to Aquatic Organisms : Alkyl-phenanthrenes, including phenanthrene-3,4-diol, have been studied for their toxicity to early life stages of fish, indicating their potential environmental impact (Turcotte et al., 2011).

Chemical Synthesis and Analysis

  • Synthesis of Phenanthrene Derivatives : Research includes the synthesis of various phenanthrene derivatives, such as 3,4-dihydrodibenzo[c,g]phenanthrene-3,4-diol. These syntheses contribute to the exploration of their properties and potential applications (Kitamura et al., 2010).

Environmental and Ecological Studies

  • Phenanthrene in Environmental Samples : The study of phenanthrene and its derivatives, including phenanthrene-3,4-diol, in environmental samples, helps in understanding the impact and fate of these compounds in the ecosystem (Roy et al., 2012).

properties

CAS RN

478-71-7

Product Name

Phenanthrene-3,4-diol

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

phenanthrene-3,4-diol

InChI

InChI=1S/C14H10O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-8,15-16H

InChI Key

RLZZZVKAURTHCP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)O)O

Other CAS RN

478-71-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenanthrene-3,4-diol
Reactant of Route 2
Phenanthrene-3,4-diol
Reactant of Route 3
Phenanthrene-3,4-diol
Reactant of Route 4
Phenanthrene-3,4-diol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Phenanthrene-3,4-diol
Reactant of Route 6
Phenanthrene-3,4-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.